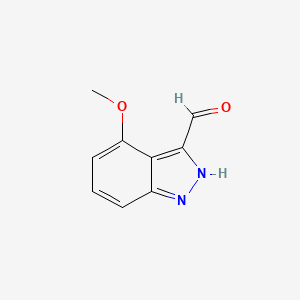

4-Methoxy-1H-indazole-3-carbaldehyde

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-methoxy-2H-indazole-3-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2O2/c1-13-8-4-2-3-6-9(8)7(5-12)11-10-6/h2-5H,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SJETWNRKPYWGOJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC2=NNC(=C21)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30646576 | |

| Record name | 4-Methoxy-2H-indazole-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30646576 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898747-12-1 | |

| Record name | 4-Methoxy-2H-indazole-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30646576 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 4-Methoxy-1H-indazole-3-carbaldehyde

Abstract

4-Methoxy-1H-indazole-3-carbaldehyde is a pivotal heterocyclic building block in medicinal chemistry and drug development. Its strategic importance lies in the versatile reactivity of the aldehyde functional group at the C3 position, which serves as a gateway for the synthesis of a diverse array of polyfunctionalized 3-substituted indazoles. These scaffolds are integral to the structure of numerous kinase inhibitors and other pharmacologically active agents. This guide provides a comprehensive overview of the principal synthetic pathways to this valuable intermediate, designed for researchers, chemists, and professionals in the pharmaceutical sciences. We will delve into the mechanistic underpinnings, provide detailed experimental protocols, and offer a comparative analysis of the methodologies to inform strategic synthetic planning.

Introduction: The Strategic Importance of the Indazole-3-carbaldehyde Scaffold

The indazole nucleus is recognized as a bioisostere of indole, capable of forming critical hydrogen bond interactions within the active sites of proteins, particularly kinases. The introduction of a carbaldehyde group at the 3-position transforms the indazole core into a highly versatile synthetic intermediate. This aldehyde can be readily converted into a multitude of other functional groups and heterocyclic systems through well-established chemical transformations, including:

-

Condensation Reactions: Knoevenagel and Wittig condensations to form alkenes.

-

Reductive Amination: To generate secondary and tertiary amines.

-

Oxidation: To produce the corresponding carboxylic acid.

-

Cyclization Reactions: To construct fused or appended heterocycles like oxazoles, thiazoles, and benzimidazoles.

The 4-methoxy substituent on the indazole ring plays a crucial role in modulating the electronic properties and metabolic stability of derivative compounds, making this compound a sought-after intermediate in targeted drug design.

Primary Synthetic Pathways

Several logical and field-proven strategies can be employed for the synthesis of this compound. The choice of pathway often depends on the availability of starting materials, scalability, and desired purity profile. We will explore three core methodologies.

Pathway 1: Vilsmeier-Haack Formylation of 4-Methoxy-1H-indazole

The Vilsmeier-Haack reaction is a classic and highly effective method for the formylation of electron-rich aromatic and heterocyclic systems. The indazole ring system is sufficiently activated for this electrophilic substitution, which typically occurs at the C3 position. The reaction proceeds via the formation of a Vilsmeier reagent, a chloroiminium ion, from a formamide (like N,N-dimethylformamide, DMF) and an activating agent (like phosphorus oxychloride, POCl₃).

The methoxy group at the C4 position is an electron-donating group, which further enhances the nucleophilicity of the indazole ring, making it an excellent substrate for the Vilsmeier-Haack reaction. The electrophilic Vilsmeier reagent preferentially attacks the electron-rich C3 position, leading to the formation of an iminium salt intermediate, which is subsequently hydrolyzed during aqueous workup to yield the target aldehyde.

Diagram: Vilsmeier-Haack Formylation Pathway

Caption: Vilsmeier-Haack reaction workflow for the synthesis of the target aldehyde.

The synthesis of the 4-methoxy-1H-indazole precursor is a critical first step. While various methods exist for constructing the indazole ring, a common approach involves the cyclization of a suitably substituted aniline derivative.

Table 1: Reagents for 4-Methoxy-1H-indazole Synthesis

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles (mmol) | Role |

| 2-Methyl-5-methoxyaniline | 137.18 | 13.7 g | 100 | Starting Material |

| Acetic Anhydride | 102.09 | 25.5 g | 250 | Protecting Group |

| Sodium Nitrite (NaNO₂) | 69.00 | 7.6 g | 110 | Diazotizing Agent |

| Hydrochloric Acid (conc.) | 36.46 | As required | - | Acid Catalyst |

| Sodium Hydroxide | 40.00 | As required | - | Base |

Step-by-Step Procedure:

-

Protection: To a stirred solution of 2-methyl-5-methoxyaniline (100 mmol) in glacial acetic acid (100 mL), add acetic anhydride (250 mmol) dropwise at 0-5 °C. Allow the mixture to warm to room temperature and stir for 2 hours. Pour the reaction mixture into ice water to precipitate the N-acetylated product. Filter, wash with water, and dry.

-

Diazotization: Dissolve the dried N-acetyl product in a mixture of acetic acid and propionic acid. Cool the solution to 0 °C. Add a solution of sodium nitrite (110 mmol) in concentrated sulfuric acid dropwise, maintaining the temperature below 5 °C. Stir for 1 hour at this temperature.

-

Cyclization: Allow the reaction mixture to stand at room temperature for 12-18 hours. The cyclization to the N-acetyl indazole occurs during this time.

-

Deprotection & Isolation: Pour the mixture onto crushed ice and neutralize with a cold aqueous sodium hydroxide solution. The 4-methoxy-1H-indazole will precipitate. Filter the solid, wash thoroughly with cold water, and dry under vacuum. Recrystallization from an appropriate solvent system (e.g., ethanol/water) can be performed for further purification.

This protocol is adapted from established procedures for the formylation of indoles and other electron-rich heterocycles.

Table 2: Reagents for Vilsmeier-Haack Formylation

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles (mmol) | Role |

| 4-Methoxy-1H-indazole | 148.16 | 1.48 g | 10 | Substrate |

| N,N-Dimethylformamide (DMF) | 73.09 | 10 mL | - | Reagent/Solvent |

| Phosphorus Oxychloride (POCl₃) | 153.33 | 1.0 mL | 11 | Activating Agent |

| Dichloromethane (DCM) | 84.93 | 20 mL | - | Solvent |

| Sodium Hydroxide (aq. solution) | 40.00 | As required | - | Quenching/Base |

Step-by-Step Procedure:

-

Vilsmeier Reagent Formation: In a flame-dried, three-necked flask equipped with a dropping funnel and argon inlet, add anhydrous DMF (10 mL). Cool the flask to 0 °C in an ice bath. Add phosphorus oxychloride (11 mmol) dropwise with vigorous stirring over 15 minutes. A solid may form. Stir the mixture at 0 °C for an additional 30 minutes.

-

Reaction with Indazole: Dissolve 4-methoxy-1H-indazole (10 mmol) in anhydrous DCM (20 mL) and add this solution dropwise to the prepared Vilsmeier reagent at 0 °C.

-

Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and then heat to 40-50 °C for 2-4 hours. Monitor the reaction progress by TLC until the starting material is consumed.

-

Workup and Isolation: Cool the reaction mixture back to 0 °C. Carefully quench the reaction by the slow addition of a saturated aqueous sodium bicarbonate solution until the pH is basic (~8-9). The mixture is then stirred vigorously for 1 hour to ensure complete hydrolysis of the iminium intermediate.

-

Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford pure this compound.

Pathway 2: Nitrosative Ring Transformation of 4-Methoxy-1H-indole

An elegant and optimized method for accessing 1H-indazole-3-carbaldehydes involves the nitrosation of the corresponding indole precursor in a slightly acidic medium. This reaction proceeds through a fascinating ring-opening and ring-closing cascade.

The reaction is initiated by the electrophilic attack of a nitrosonium ion (NO⁺), generated in situ from sodium nitrite and acid, at the C3 position of the indole. This forms a 3-nitrosoindole intermediate, which tautomerizes to an oxime. Under acidic conditions, this oxime facilitates the addition of water to the C2 position of the indole ring, triggering a C2-N1 bond cleavage. The resulting intermediate then undergoes intramolecular cyclization via attack of the amino group onto the oxime nitrogen, followed by elimination of water to yield the final indazole-3-carbaldehyde product. This method is particularly effective for both electron-rich and electron-deficient indoles.

Diagram: Nitrosative Ring Transformation Pathway

physical and chemical properties of 4-Methoxy-1H-indazole-3-carbaldehyde

An In-Depth Technical Guide to 4-Methoxy-1H-indazole-3-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of this compound (CAS No. 898747-12-1), a heterocyclic building block of significant interest in medicinal chemistry and organic synthesis. We delve into its core physicochemical properties, spectroscopic signature, and reactive profile. This document outlines a validated synthetic route via nitrosative rearrangement of the corresponding indole precursor, supported by detailed, step-by-step experimental protocols for synthesis, purification, and analytical characterization. The guide emphasizes the causality behind experimental choices, providing field-proven insights for researchers aiming to leverage this versatile synthon in drug discovery and material science applications.

Introduction: The Strategic Importance of the Indazole Scaffold

The Privileged Indazole Moiety in Medicinal Chemistry

The indazole ring system, a bicyclic heterocycle, is recognized as a "privileged scaffold" in modern drug discovery. Its unique structural and electronic properties allow it to serve as a versatile bioisostere for other aromatic systems, like indoles or phenols, while offering distinct hydrogen bonding patterns and metabolic stability profiles.[1] This has led to the successful development of numerous indazole-containing therapeutics, particularly in oncology, where they function as potent kinase inhibitors such as Axitinib and Pazopanib.[2] The ability of the indazole core to engage in critical binding interactions within enzyme active sites underscores its value to medicinal chemists.[2]

This compound: A Versatile Synthon

This compound emerges as a highly valuable intermediate for elaborating the indazole core. The molecule possesses three key features for synthetic diversification:

-

The Aldehyde "Handle" : Positioned at C3, the aldehyde group is a prime site for a wide array of chemical transformations, including Wittig reactions, Knoevenagel condensations, reductive aminations, and the formation of other heterocyclic rings.[2][3]

-

The Indazole Nitrogens : The NH group at N1 can be alkylated or arylated to modulate solubility, pharmacokinetic properties, and target engagement.

-

The 4-Methoxy Group : This electron-donating group influences the electronic landscape of the aromatic system, potentially modulating the reactivity of the indazole core and providing an additional vector for interaction in biological targets.

This guide serves as a foundational resource for harnessing the synthetic potential of this compound.

Core Physicochemical Profile

The fundamental properties of a compound dictate its handling, reactivity, and formulation. Below is a summary of the key physicochemical data for this compound.

Structural and Molecular Data

| Property | Value | Source |

| CAS Number | 898747-12-1 | [4][5] |

| Molecular Formula | C₉H₈N₂O₂ | [4] |

| Molecular Weight | 176.17 g/mol | [4] |

| IUPAC Name | This compound | |

| Synonyms | 4-Methoxy-1H-indazole-3-carboxaldehyde | [4] |

| Physical State | Solid (predicted) | |

| Storage | 2-8°C, under inert atmosphere | [5] |

| Topological Polar Surface Area (TPSA) | 54.98 Ų | [4] |

| LogP (Predicted) | 1.384 | [4] |

Spectroscopic Signature

The unique arrangement of functional groups gives this compound a distinct spectroscopic fingerprint, which is critical for reaction monitoring and quality control. Based on analogous structures, the expected spectral data are:

-

¹H NMR : Protons on the aromatic ring will appear in the aromatic region (~7.0-8.0 ppm). The aldehyde proton will be a highly deshielded singlet (~10.0 ppm). The methoxy protons will present as a sharp singlet around 3.9-4.1 ppm, and the indazole N-H proton will be a broad singlet at a high chemical shift (>10 ppm), which is exchangeable with D₂O.

-

¹³C NMR : The aldehyde carbonyl carbon is expected in the highly downfield region (~185-190 ppm). Aromatic carbons will be found between ~110-150 ppm, and the methoxy carbon will be around 55-60 ppm.

-

FT-IR : Key vibrational frequencies will include a sharp carbonyl (C=O) stretch around 1670-1690 cm⁻¹, C-H stretches from the aromatic ring (~3100 cm⁻¹), and a broad N-H stretch (~3200-3400 cm⁻¹).

-

HRMS (ESI-TOF) : The exact mass can be calculated for the protonated molecule [M+H]⁺ to confirm elemental composition with high precision.

Synthesis and Purification: From Precursor to Product

Primary Synthetic Route: Nitrosative Rearrangement of 4-Methoxyindole

A robust and efficient method for accessing 1H-indazole-3-carboxaldehydes is the nitrosation of the corresponding indole precursor.[3] This reaction proceeds through a fascinating multi-step pathway. First, the C3 position of the indole is nitrosated to form an oxime intermediate. This intermediate then undergoes a water-mediated ring-opening, followed by a cyclization event to yield the final indazole-3-carboxaldehyde product.[3] This method is advantageous as it utilizes mild conditions and readily available starting materials.

Experimental Protocol: Synthesis

This protocol is adapted from established procedures for similar transformations and should be performed by qualified personnel in a fume hood with appropriate PPE.[3]

-

Dissolution : In a round-bottom flask equipped with a magnetic stirrer, dissolve 4-methoxyindole (1.0 eq) in a suitable solvent mixture, such as aqueous acetic acid.

-

Cooling : Cool the solution to 0-5°C using an ice bath. This is critical to control the exothermicity of the nitrosation step.

-

Reagent Preparation : In a separate beaker, prepare a solution of sodium nitrite (NaNO₂, 1.1 eq) in water.

-

Slow Addition : Add the sodium nitrite solution dropwise to the cooled indole solution over 30-60 minutes. Maintain the internal temperature below 10°C throughout the addition. A color change and precipitate formation may be observed.

-

Reaction Monitoring : Allow the reaction to stir at room temperature for 3-5 hours. Progress can be monitored by Thin Layer Chromatography (TLC) using an appropriate eluent system (e.g., 3:1 Hexane:Ethyl Acetate).

-

Workup : Once the reaction is complete, pour the mixture into a beaker of cold water. The crude product will precipitate.

-

Filtration : Collect the solid product by vacuum filtration, washing the filter cake with copious amounts of cold water to remove inorganic salts.

-

Drying : Dry the crude product under vacuum to yield the crude this compound.

Workflow for Purification and Characterization

Caption: Workflow for the purification and analytical validation of the synthesized compound.

Experimental Protocol: Purification via Column Chromatography

-

Adsorbent Preparation : Prepare a slurry of silica gel (70-230 mesh) in the starting eluent (e.g., 9:1 Hexane:Ethyl Acetate).

-

Column Packing : Pour the slurry into a glass chromatography column and allow it to pack under gravity or light pressure, ensuring no air bubbles are trapped.

-

Sample Loading : Dissolve the crude solid in a minimal amount of dichloromethane or the eluent and adsorb it onto a small amount of silica gel. Carefully load the dried, adsorbed sample onto the top of the packed column.

-

Elution : Begin eluting the column with the starting eluent. Gradually increase the polarity of the mobile phase (e.g., moving towards 7:3 Hexane:Ethyl Acetate) to move the desired compound down the column.

-

Fraction Collection : Collect fractions and analyze them by TLC to identify those containing the pure product.

-

Solvent Removal : Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified this compound as a solid.

Chemical Reactivity and Synthetic Utility

The Aldehyde Handle: Gateway to Molecular Complexity

The aldehyde at the C3 position is the primary center of reactivity. It readily participates in:

-

Nucleophilic Addition : Reactions with Grignard reagents or organolithiums can generate secondary alcohols.

-

Condensation Reactions : Base-catalyzed Knoevenagel condensation with active methylene compounds (e.g., malononitrile) or Wittig reactions with phosphonium ylides can be used to form carbon-carbon double bonds, extending the molecular framework.

-

Oxidation/Reduction : The aldehyde can be oxidized to the corresponding carboxylic acid (4-Methoxy-1H-indazole-3-carboxylic acid) or reduced to a primary alcohol.[6]

-

Heterocycle Formation : Condensation with various binucleophiles (e.g., hydrazines, hydroxylamine) can be used to construct new heterocyclic rings fused to or substituted on the indazole core.

Reactions at the Indazole Nitrogen

The N1-H of the indazole ring is acidic and can be deprotonated with a suitable base (e.g., NaH, K₂CO₃) to form an anion. This anion is a potent nucleophile that can be alkylated, acylated, or used in Michael additions to introduce substituents at the N1 position, a common strategy in drug design to tune properties.[7]

Influence of the 4-Methoxy Group on Reactivity

The methoxy group at the C4 position is electron-donating through resonance. This increases the electron density of the benzene portion of the indazole ring system, potentially influencing the regioselectivity of electrophilic aromatic substitution reactions, should they be attempted. It may also subtly modulate the acidity of the N1-H and the electrophilicity of the C3-aldehyde.

Analytical Characterization: A Self-Validating Protocol

To ensure the identity and purity of the synthesized compound, a multi-technique analytical approach is mandatory.

Protocol: Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation : Accurately weigh ~5-10 mg of the purified compound and dissolve it in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.

-

Acquisition : Record ¹H NMR, ¹³C NMR, and 2D correlation spectra (e.g., COSY, HSQC) on a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Data Analysis : Process the spectra and integrate the ¹H signals. Assign all proton and carbon signals based on their chemical shifts, multiplicities, and correlations, confirming the expected structure.

Protocol: High-Resolution Mass Spectrometry (HRMS)

-

Sample Preparation : Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent like methanol or acetonitrile.

-

Infusion : Infuse the sample into an ESI-TOF (Electrospray Ionization - Time of Flight) mass spectrometer.

-

Data Acquisition : Acquire the mass spectrum in positive ion mode to observe the [M+H]⁺ ion.

-

Analysis : Compare the experimentally observed exact mass to the theoretically calculated mass for the molecular formula C₉H₉N₂O₂⁺. A mass error of <5 ppm provides strong evidence for the elemental composition.[8]

Protocol: Fourier-Transform Infrared (FT-IR) Spectroscopy

-

Sample Preparation : Place a small amount of the solid sample directly onto the diamond crystal of an ATR-FTIR (Attenuated Total Reflectance) spectrometer.

-

Spectrum Acquisition : Collect the spectrum over a range of 4000-400 cm⁻¹.

-

Analysis : Identify the characteristic absorption bands corresponding to the key functional groups (C=O, N-H, C-H aromatic, C-O ether) to confirm their presence in the molecule.

Safety, Handling, and Storage

Hazard Identification and Personal Protective Equipment (PPE)

While specific toxicological data for this compound is not thoroughly investigated, it should be handled with care as a potentially hazardous chemical.[9][10]

-

Classification : May cause skin, eye, and respiratory irritation.[11][12]

-

Handling : Always handle in a well-ventilated chemical fume hood.[9]

-

PPE : Wear standard PPE, including a lab coat, safety goggles, and chemical-resistant gloves.[9][12]

Recommended Storage Conditions

To maintain chemical integrity and prevent degradation, the compound should be stored in a tightly sealed container at refrigerated temperatures (2-8°C), preferably under an inert atmosphere of nitrogen or argon to protect against air and moisture.[5]

Conclusion: A Perspective on Future Applications

This compound is more than just a chemical; it is a strategic entry point into a rich chemical space with proven therapeutic relevance. Its well-defined reactive sites allow for predictable and versatile synthetic transformations. For researchers in drug discovery, it provides a reliable scaffold for generating libraries of novel kinase inhibitors, anti-inflammatory agents, or other potential therapeutics. In material science, its rigid, aromatic structure could be exploited in the synthesis of novel organic electronic materials. This guide provides the foundational knowledge and practical protocols necessary to unlock the full potential of this valuable synthetic intermediate.

References

- 1. researchgate.net [researchgate.net]

- 2. An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles - PMC [pmc.ncbi.nlm.nih.gov]

- 3. An optimized procedure for direct access to 1 H -indazole-3-carboxaldehyde derivatives by nitrosation of indoles - RSC Advances (RSC Publishing) DOI:10.1039/C8RA01546E [pubs.rsc.org]

- 4. chemscene.com [chemscene.com]

- 5. cas 898747-12-1|| where to buy this compound [chemenu.com]

- 6. 4-Methoxy-1H-Indazole-3-Carboxylic Acid | CymitQuimica [cymitquimica.com]

- 7. Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions - PMC [pmc.ncbi.nlm.nih.gov]

- 8. 3-(2-Chloroethoxy)-1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde [mdpi.com]

- 9. afgsci.com [afgsci.com]

- 10. indofinechemical.com [indofinechemical.com]

- 11. fishersci.com [fishersci.com]

- 12. capotchem.cn [capotchem.cn]

4-Methoxy-1H-indazole-3-carbaldehyde CAS number and molecular weight

An In-Depth Technical Guide: 4-Methoxy-1H-indazole-3-carbaldehyde

Foreword: The Strategic Value of the Indazole Scaffold

In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge in successful therapeutic agents. The indazole ring system is a prime example of such a "privileged scaffold." Its unique electronic properties and ability to act as a bioisostere for other aromatic systems, like indole or even phenol, have cemented its importance.[1] Indazole derivatives are at the core of numerous kinase inhibitors, including the FDA-approved drugs Axitinib and Pazopanib, demonstrating their profound impact on modern pharmacology.[2]

This guide focuses on a specific, highly valuable derivative: this compound. This molecule is not an end-product therapeutic but rather a critical synthetic intermediate—a versatile building block that empowers chemists to construct complex, biologically active molecules. Its strategic placement of methoxy and aldehyde functionalities on the indazole core makes it a cornerstone for library synthesis and lead optimization campaigns. We will delve into its fundamental properties, provide a robust synthesis protocol, and explore its functional utility in the context of advanced drug discovery.

Core Compound Profile

A foundational understanding begins with the compound's essential identifiers and physicochemical properties. This data is crucial for experimental design, from reaction setup to purification and analytical characterization.

| Property | Value | Source(s) |

| CAS Number | 898747-12-1 | [3][4] |

| Molecular Formula | C₉H₈N₂O₂ | [3] |

| Molecular Weight | 176.17 g/mol | [3] |

| Synonym(s) | 4-Methoxy-1H-indazole-3-carboxaldehyde | [3] |

| SMILES | COC1=CC=CC2=C1C(=NN2)C=O | [3] |

| Topological Polar Surface Area (TPSA) | 54.98 Ų | [3] |

| LogP | 1.384 | [3] |

| Hydrogen Bond Donors | 1 | [3] |

| Hydrogen Bond Acceptors | 3 | [3] |

Synthesis Pathway: From Indole to Indazole

The synthesis of 1H-indazole-3-carbaldehydes is a non-trivial chemical transformation. A highly effective and increasingly adopted method involves the nitrosative rearrangement of the corresponding indole precursor. This approach is valued for its mild conditions and broad substrate scope.[2][5]

Causality of the Experimental Choice

The chosen method hinges on the electrophilic addition of a nitrosonium ion (generated in situ from sodium nitrite) to the electron-rich indole ring. This initiates a cascade involving ring-opening of the pyrrole moiety, followed by an intramolecular cyclization to form the thermodynamically stable indazole ring system. This elegant one-pot transformation is generally superior to multi-step classical methods, which may require harsher conditions or less accessible starting materials. The procedure detailed below is adapted from a proven, optimized protocol for a closely related methoxy-substituted analogue, ensuring high confidence in its successful application.[2][5]

Proposed Reaction Mechanism

Caption: Nitrosative rearrangement of an indole to an indazole-3-carbaldehyde.

Detailed Experimental Protocol

Disclaimer: This protocol is intended for qualified researchers in a controlled laboratory setting. Adherence to all institutional safety guidelines is mandatory.

Materials:

-

4-Methoxy-1H-indole

-

Sodium nitrite (NaNO₂)

-

Acetic acid

-

Water (H₂O)

-

Ethyl acetate (EtOAc)

-

Brine (saturated NaCl solution)

-

Magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 4-Methoxy-1H-indole (1 equivalent) in a mixture of acetic acid and water at room temperature.

-

Reagent Addition: Cool the solution to 0-5 °C using an ice bath. Slowly add an aqueous solution of sodium nitrite (1.1 to 1.5 equivalents) dropwise over 30 minutes. The causality here is critical: slow addition prevents a dangerous exotherm and minimizes the formation of side products by maintaining a low instantaneous concentration of the highly reactive nitrosonium ion.

-

Reaction Monitoring: Stir the reaction mixture at room temperature for 3-12 hours.[2] Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting indole spot is consumed.

-

Workup: Once the reaction is complete, transfer the mixture to a separatory funnel. Extract the product with ethyl acetate (3x). The organic layers are combined.

-

Washing: Wash the combined organic layers sequentially with water (2x) and then with brine (1x). The brine wash helps to remove residual water from the organic phase.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude solid is purified by column chromatography on silica gel, typically using a gradient of petroleum ether and ethyl acetate as the eluent, to yield the pure this compound.[2][5]

Applications in Drug Discovery: A Versatile Synthetic Hub

The true value of this compound lies in the synthetic versatility of its aldehyde group. This functionality serves as a reactive handle for a vast array of chemical transformations, allowing for the systematic elaboration of the indazole core to explore chemical space and optimize biological activity.[2][5][6]

Synthetic Utility Workflow

Caption: Key synthetic transformations of the 3-carbaldehyde group.

This versatility makes the compound an ideal starting point for synthesizing libraries of novel indazole derivatives for screening against various biological targets, particularly in the fields of oncology and inflammation.[6][7]

Analytical Characterization: Expected Spectroscopic Signatures

While a definitive spectrum must be obtained experimentally, the structure of this compound allows for the confident prediction of its key spectroscopic features based on data from closely related analogues.[2][8]

-

¹H NMR:

-

Aldehyde Proton (CHO): A sharp singlet expected far downfield, typically in the range of δ 10.1-10.2 ppm.[2]

-

Indazole N-H: A very broad singlet, also far downfield (often > δ 13 ppm), which is characteristic of the acidic proton on the indazole ring.[2]

-

Aromatic Protons: A set of multiplets corresponding to the three protons on the benzene portion of the ring system.

-

Methoxy Protons (OCH₃): A sharp singlet integrating to three protons, typically around δ 3.9-4.1 ppm.

-

-

¹³C NMR:

-

Carbonyl Carbon (C=O): A signal in the δ 185-188 ppm range.[2]

-

Aromatic & Heterocyclic Carbons: A series of signals between δ 110-150 ppm.

-

Methoxy Carbon (OCH₃): A signal around δ 55-60 ppm.

-

-

Infrared (IR) Spectroscopy:

Safety, Handling, and Storage

As with any laboratory chemical, proper handling of this compound is paramount for ensuring personnel safety. The following guidelines are based on standard practices for heterocyclic aldehydes.[9][10][11]

-

Personal Protective Equipment (PPE): Always wear standard PPE, including a lab coat, chemical-resistant gloves, and safety goggles.[11][12]

-

Engineering Controls: All manipulations should be performed within a certified chemical fume hood to avoid inhalation of dust or vapors.[9][11] Ensure eyewash stations and safety showers are readily accessible.[9]

-

Handling: Avoid contact with skin, eyes, and clothing.[10] Wash hands thoroughly after handling.[9] The compound may be a skin, eye, and respiratory irritant, typical of many aldehydes and aromatic heterocycles.[10]

-

Storage: Store the compound in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon).[9][10] It should be kept in a cool, dry, and well-ventilated place, protected from light.[9] Refrigeration (2-8°C) is recommended for long-term stability.[4]

-

Incompatibilities: Avoid contact with strong oxidizing agents and strong acids.[9]

Conclusion

This compound represents more than just a catalog chemical; it is an enabling tool for innovation in drug discovery. Its well-defined structure, accessible synthesis, and highly versatile aldehyde functionality provide researchers with a reliable and powerful platform for constructing novel molecular entities. A thorough understanding of its properties, synthesis, and handling, as detailed in this guide, is the first step toward unlocking its full potential in the development of next-generation therapeutics.

References

- 1. researchgate.net [researchgate.net]

- 2. An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles - PMC [pmc.ncbi.nlm.nih.gov]

- 3. chemscene.com [chemscene.com]

- 4. cas 898747-12-1|| where to buy this compound [chemenu.com]

- 5. An optimized procedure for direct access to 1 H -indazole-3-carboxaldehyde derivatives by nitrosation of indoles - RSC Advances (RSC Publishing) DOI:10.1039/C8RA01546E [pubs.rsc.org]

- 6. chemimpex.com [chemimpex.com]

- 7. chemimpex.com [chemimpex.com]

- 8. rsc.org [rsc.org]

- 9. fishersci.com [fishersci.com]

- 10. tcichemicals.com [tcichemicals.com]

- 11. afgsci.com [afgsci.com]

- 12. indofinechemical.com [indofinechemical.com]

An In-Depth Technical Guide to 4-Methoxy-1H-indazole-3-carbaldehyde: Synthesis, History, and Applications in Drug Discovery

Introduction: The Strategic Importance of the Indazole-3-carbaldehyde Scaffold

In the landscape of medicinal chemistry, the indazole nucleus stands out as a "privileged scaffold," a core molecular structure that consistently appears in a multitude of biologically active compounds and approved pharmaceuticals.[1] Its unique bicyclic aromatic system, comprising a fusion of benzene and pyrazole rings, offers a three-dimensional architecture adept at forming critical hydrogen bond interactions, particularly with the hinge region of the ATP-binding pocket in kinases.[2] This has rendered indazole derivatives exceptionally valuable in the design of targeted therapies, most notably in oncology.

Within this important class of heterocycles, 4-Methoxy-1H-indazole-3-carbaldehyde emerges as a key synthetic intermediate. The strategic placement of the aldehyde functionality at the C-3 position provides a versatile chemical handle for extensive molecular elaboration. This aldehyde group can be readily transformed into a wide array of other functionalities—such as amines, alcohols, alkenes, and various heterocyclic systems—enabling the systematic exploration of chemical space to optimize potency, selectivity, and pharmacokinetic properties of drug candidates.[3] The methoxy group at the 4-position, an electron-donating substituent, influences the electronic properties of the indazole ring system and can play a role in modulating interactions with biological targets. This guide provides an in-depth examination of the history, synthesis, and pivotal role of this compound in the field of drug development.

Historical Context: The Evolution of Indazole-3-carbaldehyde Synthesis

The history of this compound is not marked by a singular moment of discovery but is rather intertwined with the broader evolution of synthetic methodologies for the indazole ring system. Early synthetic routes to indazole derivatives were often multi-step, proceeding from benzene precursors where the pyrazole ring was constructed via cyclization reactions.[4] For instance, classical methods involved the diazotization of o-toluidine or cyclization of aryl hydrazines.[5][6]

However, direct functionalization of the pre-formed indazole ring, particularly at the C-3 position, proved challenging. Unlike the indole ring system, which readily undergoes Vilsmeier-Haack formylation at its C-3 position, indazoles are generally unreactive under these conditions.[7] This limitation spurred the development of alternative strategies. One of the most significant advancements was the discovery that indoles could be chemically transformed into indazoles.

The seminal approach involves the nitrosation of an indole precursor. This reaction proceeds through a fascinating and complex mechanistic pathway involving an initial nitrosation at the C-3 position of the indole, followed by the formation of an oxime intermediate. This intermediate then undergoes a ring-opening reaction, triggered by the addition of water, which is subsequently followed by a ring-closure to furnish the final 1H-indazole-3-carboxaldehyde product.[3] While effective for electron-deficient indoles, this method initially gave disappointing yields for electron-rich substrates.[3] A significant refinement of this process was reported by Bonhomme et al. in 2018, who developed an optimized, high-yielding procedure based on a "reverse addition" protocol that proved highly effective for a wide range of substituted indoles, including those with electron-donating groups like methoxy substituents.[3] This optimized nitrosation reaction now stands as the premier method for accessing these crucial synthetic intermediates.

Optimized Synthesis of this compound

The most efficient and reliable method for the synthesis of this compound is the optimized nitrosation of its corresponding indole precursor, 4-methoxy-1H-indole. The following protocol is adapted from the general procedure described by Bonhomme, A. et al. (2018), which demonstrated high efficacy for methoxy-substituted indoles.[3]

Experimental Protocol

Reaction: 4-Methoxy-1H-indole to this compound

Materials:

-

4-Methoxy-1H-indole

-

Sodium Nitrite (NaNO₂)

-

Hydrochloric Acid (HCl), 2 N aqueous solution

-

Dimethylformamide (DMF)

-

Deionized Water

-

Ethyl Acetate (EtOAc)

-

Brine (saturated aq. NaCl)

-

Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

Silica Gel for column chromatography

-

Petroleum Ether and Ethyl Acetate for elution

Procedure:

-

Preparation of Nitrosating Agent: In a round-bottom flask equipped with a magnetic stirrer and cooled to 0 °C in an ice bath, dissolve sodium nitrite (NaNO₂, 8 equivalents) in a mixture of deionized water and DMF.

-

Slowly add a 2 N aqueous solution of hydrochloric acid (HCl, 7 equivalents) to the stirred NaNO₂ solution at 0 °C. Maintain the temperature and stir the resulting mixture for 10-15 minutes.

-

Indole Addition: Dissolve 4-methoxy-1H-indole (1 equivalent) in DMF.

-

Add the solution of 4-methoxy-1H-indole dropwise to the freshly prepared nitrosating agent at 0 °C over a period of 1-2 hours using a syringe pump.

-

Reaction Progression: After the addition is complete, allow the reaction mixture to stir at room temperature for approximately 3-5 hours. Monitor the reaction progress by Thin-Layer Chromatography (TLC).

-

Work-up: Upon completion, transfer the reaction mixture to a separatory funnel and extract three times with ethyl acetate (EtOAc).

-

Combine the organic layers and wash sequentially with water (three times) and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to yield the crude product.

-

Purification: Purify the crude residue by column chromatography on silica gel, using a petroleum ether/ethyl acetate gradient as the eluent to afford pure this compound.

Mechanism of Synthesis

The conversion of 4-methoxy-1H-indole to this compound is a sophisticated one-pot reaction involving a ring transformation. The key steps are outlined below:

-

Electrophilic Attack: The reaction is initiated by the nitrosation of the electron-rich C-3 position of the 4-methoxy-1H-indole ring by the nitrosonium ion (NO⁺), which is generated in situ from sodium nitrite and hydrochloric acid. This forms a nitroso-indole intermediate.

-

Tautomerization: The nitroso-indole rapidly tautomerizes to form a more stable oxime intermediate.

-

Nucleophilic Attack and Ring Opening: A water molecule acts as a nucleophile, attacking the C-2 position of the indole ring. This addition triggers the opening of the five-membered pyrrole ring.

-

Ring Closure: The terminal nitrogen atom of the opened intermediate then attacks the carbonyl carbon of the newly formed aldehyde, initiating an intramolecular cyclization.

-

Dehydration: A final dehydration step results in the formation of the aromatic pyrazole ring, yielding the stable this compound product.

Caption: High-level experimental workflow for the synthesis.

Caption: Simplified reaction mechanism pathway.

Technical Data

Physicochemical Properties

| Property | Value | Source(s) |

| CAS Number | 898747-12-1 | [8] |

| Molecular Formula | C₉H₈N₂O₂ | [8] |

| Molecular Weight | 176.17 g/mol | [8] |

| Appearance | Expected to be a solid | - |

| Purity | >98% (Commercially Available) | [8] |

| Topological Polar Surface Area (TPSA) | 54.98 Ų | [8] |

| logP (Predicted) | 1.384 | [8] |

| Hydrogen Bond Donors | 1 | [8] |

| Hydrogen Bond Acceptors | 3 | [8] |

Spectroscopic Data

-

¹H NMR: Expected signals would include a singlet for the aldehyde proton (~10 ppm), a singlet for the methoxy group (~4 ppm), aromatic protons on the benzene ring, and a broad singlet for the N-H proton of the indazole ring (>13 ppm).

-

¹³C NMR: Expected signals would include a peak for the aldehyde carbonyl carbon (~185-190 ppm), aromatic carbons, and a peak for the methoxy carbon (~55-60 ppm).

-

IR Spectroscopy: A strong carbonyl (C=O) stretching band is expected around 1660-1690 cm⁻¹. An N-H stretching band would also be present.

-

Mass Spectrometry (MS): The molecular ion peak [M+H]⁺ would be observed at m/z 177.06.

Applications in Drug Development: A Gateway to Kinase Inhibitors

The primary value of this compound lies in its role as a versatile building block for the synthesis of more complex molecules, particularly kinase inhibitors.[3][7] The indazole core acts as an effective bioisostere of indole and is adept at binding to the hinge region of protein kinases, a critical interaction for potent inhibition.[3]

The aldehyde group at the C-3 position is the key to its synthetic utility. It can be readily transformed through a variety of well-established chemical reactions:

-

Reductive Amination: To install various amine side chains, which can interact with solvent-exposed regions of the kinase active site or improve solubility.

-

Wittig and Horner-Wadsworth-Emmons Reactions: To form carbon-carbon double bonds, extending the molecular scaffold.

-

Knoevenagel Condensation: For the synthesis of α,β-unsaturated systems.

-

Oxidation: To form the corresponding carboxylic acid, which can then be converted to a wide range of amides.

-

Cyclization Reactions: To build other heterocyclic rings onto the indazole core.

This synthetic flexibility allows for the creation of large libraries of diverse 3-substituted indazole derivatives. These libraries can then be screened against panels of kinases to identify potent and selective inhibitors for various therapeutic targets implicated in cancer and inflammatory diseases.[5][10] For example, the core structure of several FDA-approved tyrosine kinase inhibitors, such as Pazopanib, features a substituted indazole scaffold, highlighting the clinical significance of this heterocyclic system.[3]

Caption: Role as an intermediate in drug discovery workflow.

Conclusion

This compound is more than just a chemical compound; it is a strategic tool in the arsenal of the medicinal chemist. Its history is rooted in the advancement of synthetic organic chemistry, culminating in an efficient and high-yielding synthesis via the nitrosation of its indole precursor. While detailed spectroscopic characterization is not widely published, its physicochemical properties are established, and its synthetic utility is paramount. The presence of a versatile aldehyde group on the privileged indazole scaffold makes it an invaluable starting material for the synthesis of compound libraries aimed at discovering next-generation kinase inhibitors. As research into targeted therapies continues to expand, the importance of such well-designed, functionalized heterocyclic intermediates will undoubtedly continue to grow.

References

- 1. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles - PMC [pmc.ncbi.nlm.nih.gov]

- 4. derpharmachemica.com [derpharmachemica.com]

- 5. ias.ac.in [ias.ac.in]

- 6. US20110172428A1 - Methods for the preparation of indazole-3-carboxylic acid and n-(s)-1-azabicyclo[2.2.2]oct-3-yl-1h-indazole-3-carboxamide hydrochloride salt - Google Patents [patents.google.com]

- 7. An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 8. chemscene.com [chemscene.com]

- 9. 1H-Indazole-3-carboxaldehyde, 4-Methoxy-(898747-12-1) 1H NMR spectrum [chemicalbook.com]

- 10. shokatlab.ucsf.edu [shokatlab.ucsf.edu]

A Comprehensive Technical Guide to 4-Methoxy-1H-indazole-3-carbaldehyde for Researchers and Drug Development Professionals

Introduction: The Strategic Importance of 4-Methoxy-1H-indazole-3-carbaldehyde in Medicinal Chemistry

The indazole scaffold is a cornerstone in modern medicinal chemistry, recognized for its ability to mimic the biological activity of indoles while offering distinct advantages in metabolic stability and hydrogen bonding capabilities.[1] Within this privileged class of heterocycles, this compound has emerged as a pivotal building block in the synthesis of complex, biologically active molecules. Its strategic placement of a methoxy group and a reactive carbaldehyde function allows for versatile derivatization, making it a valuable precursor for targeted therapies, particularly in the realm of kinase inhibitors for oncology.[1] This guide provides an in-depth analysis of the commercial availability, synthesis, handling, and applications of this compound, tailored for researchers, scientists, and drug development professionals.

Commercial Availability and Supplier Overview

This compound, identified by CAS Number 898747-12-1, is commercially available from a range of specialty chemical suppliers.[2][3] The compound is typically offered for research and development purposes in various purities, with ≥98% being common. When procuring this reagent, it is crucial to obtain a Certificate of Analysis (CoA) to verify its identity and purity, as trace impurities can significantly impact the outcome of subsequent synthetic steps.

| Supplier | Product Number | Purity | Notes |

| ChemScene | CS-0303254 | ≥98% | Offers custom synthesis and process optimization services.[2] |

| Chemenu | CM150216 | Not specified | For R&D use only. Recommends storage at 2-8°C.[3] |

| ChemicalBook | N/A | Not specified | Lists multiple suppliers, providing a platform for comparison. |

| Moldb | N/A | ≥98% | States availability of NMR, HPLC, and LC-MS data.[4] |

Note: The CAS number 209673-93-6 may also be associated with this compound in some databases. Researchers should verify the specific CAS number with their chosen supplier.

Synthesis of this compound: A Mechanistic Perspective

The most prevalent and efficient method for the synthesis of 1H-indazole-3-carboxaldehydes involves the nitrosation of the corresponding indole precursor.[1] This transformation proceeds through a fascinating cascade of reactions, offering a reliable route to this key intermediate.

The Nitrosation Pathway

The synthesis of this compound would logically start from 4-methoxy-1H-indole. The reaction is typically carried out in a slightly acidic environment, where sodium nitrite is the nitrosating agent.

Caption: Synthetic pathway from 4-methoxy-1H-indole to this compound via nitrosation.

Experimental Protocol: A Self-Validating System

Materials:

-

4-Methoxy-1H-indole

-

Sodium Nitrite (NaNO₂)

-

A suitable acid (e.g., HCl or H₂SO₄)

-

Ethyl Acetate (EtOAc)

-

Brine

-

Magnesium Sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Petroleum ether

Step-by-Step Methodology:

-

Dissolution: Dissolve 4-methoxy-1H-indole in a suitable solvent mixture, such as aqueous ethanol.

-

Cooling: Cool the solution in an ice bath to 0-5°C. This is critical to control the exothermic nitrosation reaction and minimize side-product formation.

-

Nitrosation: Slowly add an aqueous solution of sodium nitrite to the cooled indole solution while maintaining the temperature below 5°C.

-

Acidification: After the addition of sodium nitrite is complete, slowly add a dilute acid to the reaction mixture. The acid catalyzes the rearrangement of the nitroso-indole intermediate.

-

Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC).

-

Work-up: Once the reaction is complete, extract the product with ethyl acetate. Wash the organic layer with water and then with brine to remove any remaining inorganic salts.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel, eluting with a mixture of petroleum ether and ethyl acetate to yield pure this compound.[1]

Causality Behind Experimental Choices:

-

The slow, controlled addition of reagents at low temperatures is paramount to prevent over-nitrosation and other side reactions, ensuring a higher yield of the desired product.

-

The acidic work-up facilitates the tautomerization and cyclization steps that lead to the stable indazole ring system.

-

Purification by column chromatography is essential to remove any unreacted starting material and isomeric impurities, which is critical for its use in subsequent, often sensitive, catalytic reactions.

Spectroscopic Characterization: Verifying Identity and Purity

While specific spectral data for this compound is not widely published, the expected spectral characteristics can be inferred from closely related analogs, such as 5-Methoxy-1H-indazole-3-carboxaldehyde.[1] Researchers should expect to see the following key features:

-

¹H NMR: A singlet for the aldehyde proton (CHO) typically downfield (around 10 ppm), a singlet for the methoxy group (OCH₃) around 3.8-4.0 ppm, and characteristic aromatic proton signals. The NH proton of the indazole ring will likely appear as a broad singlet at a high chemical shift.

-

¹³C NMR: The aldehyde carbon will be observed around 185-190 ppm. The methoxy carbon will be around 55-60 ppm. The remaining aromatic carbons will appear in the typical aromatic region (100-150 ppm).

-

IR Spectroscopy: A strong carbonyl (C=O) stretch for the aldehyde at approximately 1670-1700 cm⁻¹. An N-H stretch for the indazole ring will be visible around 3100-3300 cm⁻¹.

-

Mass Spectrometry: The molecular ion peak corresponding to the exact mass of the compound (C₉H₈N₂O₂ = 176.06 g/mol ) should be observed.

Applications in Drug Discovery and Development

This compound is a versatile intermediate, primarily utilized in the synthesis of kinase inhibitors. The indazole core acts as a bioisostere of adenine, enabling it to bind to the ATP-binding site of kinases, while the 3-carbaldehyde group provides a reactive handle for further molecular elaboration.

Caption: Synthetic utility of this compound in the synthesis of kinase inhibitors.

Patents and scientific literature describe the use of substituted indazoles in the development of inhibitors for various kinases, including those involved in the Wnt signaling pathway, which is often dysregulated in cancer.[5] The aldehyde functionality can be readily transformed into a variety of other functional groups, allowing for the exploration of structure-activity relationships (SAR) and the optimization of lead compounds.

Safety, Handling, and Storage

-

Personal Protective Equipment (PPE): Wear standard PPE, including safety glasses, a lab coat, and chemical-resistant gloves.

-

Handling: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust.[6] Avoid contact with skin and eyes.[6]

-

Storage: Store in a tightly sealed container in a cool, dry place, away from incompatible materials such as strong oxidizing agents.[6] Some suppliers recommend refrigeration (2-8°C).[3]

-

First Aid: In case of contact with eyes or skin, rinse immediately with plenty of water.[6] If inhaled, move to fresh air.[6] In case of ingestion, seek medical attention.

Conclusion

This compound is a strategically important building block for medicinal chemists and drug discovery professionals. Its commercial availability, coupled with a reliable synthetic route, makes it an accessible starting material for the synthesis of complex and potentially therapeutic molecules. A thorough understanding of its synthesis, characterization, and handling is essential for its effective and safe utilization in the laboratory. As the quest for novel kinase inhibitors and other targeted therapies continues, the demand for versatile and well-characterized intermediates like this compound is likely to grow.

References

- 1. An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles - PMC [pmc.ncbi.nlm.nih.gov]

- 2. chemscene.com [chemscene.com]

- 3. cas 898747-12-1|| where to buy this compound [chemenu.com]

- 4. 898747-12-1 | this compound - Moldb [moldb.com]

- 5. US20110034497A1 - Indazole inhibitors of the wnt signal pathway and therapeutic uses thereof - Google Patents [patents.google.com]

- 6. fishersci.com [fishersci.com]

A Technical Guide to 4-Methoxy-1H-indazole-3-carbaldehyde in Modern Drug Discovery

This guide serves as an in-depth technical resource for researchers, medicinal chemists, and drug development professionals interested in the synthesis and application of 4-Methoxy-1H-indazole-3-carbaldehyde. We will delve into the synthetic routes, chemical properties, and its pivotal role as a building block in the development of novel therapeutics, with a particular focus on its application in the discovery of enzyme inhibitors.

Introduction: The Significance of the Indazole Scaffold

The indazole ring system is a privileged scaffold in medicinal chemistry, appearing in a wide array of biologically active compounds. Its unique electronic properties and ability to participate in various non-covalent interactions make it an attractive core for designing molecules that can potently and selectively bind to biological targets. Within this class, this compound has emerged as a particularly valuable intermediate, primarily due to the strategic placement of its functional groups, which allows for versatile chemical modifications and the exploration of structure-activity relationships (SAR).

The presence of the methoxy group at the 4-position influences the electronic nature of the indazole ring, while the carbaldehyde at the 3-position serves as a versatile handle for a variety of chemical transformations, including reductive aminations, Wittig reactions, and condensations. This guide will provide a comprehensive overview of the synthesis and utility of this important building block.

Synthesis of this compound: A Step-by-Step Protocol

The synthesis of this compound is a multi-step process that requires careful control of reaction conditions to achieve high yields and purity. Below is a detailed, field-proven protocol based on established literature methods.

Experimental Protocol: Synthesis of this compound

Materials:

-

2-Fluoro-6-methoxybenzonitrile

-

Hydrazine hydrate

-

N,N-Dimethylformamide (DMF)

-

Phosphorus oxychloride (POCl3)

-

Dichloromethane (DCM)

-

Sodium bicarbonate (NaHCO3)

-

Brine

-

Anhydrous sodium sulfate (Na2SO4)

-

Silica gel for column chromatography

-

Ethyl acetate

-

Hexanes

Procedure:

-

Step 1: Synthesis of 4-Methoxy-1H-indazole.

-

To a solution of 2-fluoro-6-methoxybenzonitrile (1.0 eq) in a suitable solvent such as ethanol or n-butanol, add hydrazine hydrate (10.0 eq).

-

Heat the reaction mixture to reflux (approximately 120 °C) for 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to afford 4-methoxy-1H-indazole as a solid.

-

-

Step 2: Vilsmeier-Haack Formylation.

-

In a flame-dried, three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, cool a solution of N,N-dimethylformamide (DMF, 5.0 eq) to 0 °C.

-

Slowly add phosphorus oxychloride (POCl3, 1.5 eq) dropwise to the cooled DMF, maintaining the temperature below 5 °C. The formation of the Vilsmeier reagent is exothermic.

-

Stir the mixture at 0 °C for 30 minutes.

-

Add a solution of 4-methoxy-1H-indazole (1.0 eq) in DMF dropwise to the Vilsmeier reagent at 0 °C.

-

Allow the reaction mixture to warm to room temperature and then heat to 60-80 °C for 2-4 hours, or until the starting material is consumed as indicated by TLC or LC-MS.

-

Cool the reaction mixture to 0 °C and quench by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO3) until the pH is neutral or slightly basic.

-

Extract the aqueous layer with dichloromethane (DCM) or ethyl acetate (3 x volumes).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexanes) to yield this compound.

-

Diagram of the Synthetic Workflow

Caption: Synthetic route to this compound.

Application in Medicinal Chemistry: A Case Study on IDO1 Inhibitors

This compound has proven to be a valuable starting material for the synthesis of inhibitors of indoleamine 2,3-dioxygenase 1 (IDO1). IDO1 is a key enzyme in the kynurenine pathway of tryptophan metabolism and is a high-priority target in cancer immunotherapy due to its role in mediating immune suppression.

The aldehyde functionality of this compound allows for its elaboration into more complex molecules that can effectively bind to the active site of IDO1. For example, it can undergo reductive amination with various amines to introduce diverse side chains that can probe different regions of the enzyme's binding pocket, leading to the optimization of potency and selectivity.

Illustrative Pathway: From Building Block to IDO1 Inhibitor

Caption: General scheme for the synthesis of IDO1 inhibitors.

Structure-Activity Relationship (SAR) Insights

The 4-methoxy group on the indazole ring is not merely a passive substituent. It plays a crucial role in establishing key interactions within the active site of target proteins. For instance, in the context of IDO1 inhibitors, the methoxy group can act as a hydrogen bond acceptor and its position is critical for orienting the molecule correctly within the binding pocket. The exploration of different substituents at this position is a common strategy in lead optimization campaigns.

Conclusion and Future Perspectives

This compound is a versatile and valuable building block in modern drug discovery. Its straightforward synthesis and the reactivity of its aldehyde group provide a robust platform for the generation of diverse chemical libraries. The successful application of this intermediate in the development of potent IDO1 inhibitors highlights its potential for the discovery of new therapeutics targeting a wide range of diseases. Future research will likely focus on exploring novel transformations of the aldehyde group and further diversifying the substituents on the indazole ring to access new chemical space and identify next-generation drug candidates.

Methodological & Application

Application Notes & Protocols: The Strategic Utility of 4-Methoxy-1H-indazole-3-carbaldehyde in Modern Medicinal Chemistry

Abstract

The indazole nucleus is a cornerstone of contemporary medicinal chemistry, recognized as a privileged scaffold for its ability to interact with a multitude of biological targets, most notably protein kinases.[1][2] Within this chemical class, 4-Methoxy-1H-indazole-3-carbaldehyde stands out as a particularly valuable and versatile building block. The strategic placement of the methoxy group at the 4-position influences electronic properties and potential vector interactions within protein binding sites, while the aldehyde at the 3-position serves as a reactive handle for extensive chemical diversification.[3][4] This document provides an in-depth guide for researchers and drug development professionals on the synthesis, derivatization, and biological evaluation of compounds originating from this key intermediate, with a focus on the development of novel kinase inhibitors.

Introduction: The Indazole Scaffold in Drug Discovery

The indazole bicyclic system, a fusion of benzene and pyrazole rings, is a bioisostere of indole that offers distinct advantages, including altered metabolic stability and hydrogen bonding patterns.[5] This has led to its incorporation into numerous clinically approved drugs and investigational agents, particularly in oncology. The aldehyde functionality at the C-3 position is a gateway for a wide array of chemical transformations, including reductive aminations, Wittig reactions, and the synthesis of further heterocyclic systems, making it an ideal starting point for generating libraries of diverse small molecules for high-throughput screening.[3][4] Derivatives have shown potent inhibitory activity against various protein kinases, such as Vascular Endothelial Growth Factor Receptor (VEGFR), Fibroblast Growth Factor Receptor (FGFR), and Glycogen Synthase Kinase-3 (GSK-3), which are critical targets in cancer and inflammatory diseases.[1][6]

Physicochemical Profile of the Core Scaffold

A clear understanding of the starting material's properties is fundamental to its effective use in multi-step synthesis and for predicting the characteristics of its derivatives.

| Property | Value | Source |

| CAS Number | 898747-12-1 | [7] |

| Molecular Formula | C₉H₈N₂O₂ | [7] |

| Molecular Weight | 176.17 g/mol | [7] |

| Topological Polar Surface Area (TPSA) | 54.98 Ų | [7] |

| Predicted LogP | 1.384 | [7] |

| Hydrogen Bond Acceptors | 3 | [7] |

| Hydrogen Bond Donors | 1 | [7] |

| Storage Conditions | 2-8°C | [5] |

Synthesis of the Key Intermediate: this compound

The most direct and reliable method for synthesizing 1H-indazole-3-carbaldehydes is the acid-catalyzed nitrosation of the corresponding indole precursor.[2][3][8] This transformation proceeds via a fascinating ring-opening and re-closure cascade.

Mechanism Rationale: The reaction initiates with an electrophilic attack by the nitrosonium ion (generated from sodium nitrite and acid) at the electron-rich C-3 position of the indole ring.[3][4] The resulting nitroso-indole tautomerizes to an oxime, which undergoes a water-mediated ring-opening. The final, irreversible step is an intramolecular cyclization to form the stable 1H-indazole ring system.[3][4] Employing a reverse addition protocol—adding the indole to the nitrite/acid mixture—is crucial for minimizing side reactions and achieving high yields, especially with electron-rich indoles.[3][8]

Caption: Workflow for the synthesis of the target aldehyde.

Protocol 1: Synthesis via Indole Nitrosation

This protocol is adapted from the general procedure described by Plé et al. for substituted indoles.[3][4]

-

Reagent Preparation: In a three-neck round-bottom flask equipped with a dropping funnel and a magnetic stirrer, dissolve sodium nitrite (NaNO₂, 8.0 eq.) in a mixture of water and DMF (e.g., 5.3:3 ratio). Cool the solution to 0°C in an ice bath.

-

Acidification: Slowly add concentrated hydrochloric acid (HCl, 2.7 eq.) to the nitrite solution, ensuring the temperature remains below 5°C. This generates the active nitrosating agent in situ.

-

Indole Addition: Dissolve 4-methoxy-1H-indole (1.0 eq.) in a minimal amount of DMF. Add this solution dropwise to the cold, stirring acidic nitrite mixture over a period of 1-2 hours using the dropping funnel. The slow addition is critical to prevent dimerization and other side reactions.[3]

-

Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 3-4 hours. Monitor the reaction progress by Thin-Layer Chromatography (TLC) until the starting indole is consumed.

-

Workup: Transfer the reaction mixture to a separatory funnel and dilute with ethyl acetate (EtOAc). Wash the organic layer sequentially with water (3x) and brine (1x).

-

Isolation: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude residue by column chromatography on silica gel, using a gradient of ethyl acetate in petroleum ether (e.g., starting from 10:90) as the eluent to afford the pure this compound as a solid.

Application in Kinase Inhibitor Synthesis: Derivatization Strategies

The aldehyde group at the C-3 position is a versatile functional handle for building molecular complexity and exploring the structure-activity relationship (SAR) around the indazole core.

Caption: Key synthetic pathways from the aldehyde scaffold.

Protocol 2: Synthesis of 3-Aminomethyl Indazole Derivatives (Reductive Amination)

This is a cornerstone reaction in medicinal chemistry for introducing basic amine groups that can form critical salt-bridge interactions in kinase hinge regions.

-

Reaction Setup: To a solution of this compound (1.0 eq.) in dichloromethane (DCM) or 1,2-dichloroethane (DCE), add the desired primary or secondary amine (1.1 eq.).

-

Imine Formation: Add acetic acid (catalytic, ~0.1 eq.) to the mixture and stir at room temperature for 1-2 hours to facilitate the formation of the iminium ion intermediate.

-

Reduction: Add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq.) portion-wise to the stirring solution. This reducing agent is mild and selective for imines in the presence of aldehydes.

-

Reaction Monitoring: Allow the reaction to proceed at room temperature overnight. Monitor by TLC or LC-MS for the disappearance of the starting aldehyde.

-

Workup: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Extract the aqueous layer with DCM (3x).

-

Purification: Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate in vacuo. Purify the resulting residue via silica gel chromatography or preparative HPLC to yield the target amine.

Protocol 3: Synthesis of 1H-Indazole-3-carboxamide Derivatives

The carboxamide moiety is another prevalent feature in kinase inhibitors, acting as both a hydrogen bond donor and acceptor.[6] This two-step process involves oxidation followed by amide coupling.

Step A: Oxidation to Carboxylic Acid

-

Setup: Dissolve the starting aldehyde (1.0 eq.) in a mixture of acetone and water.

-

Oxidation: Cool the solution to 0°C and add potassium permanganate (KMnO₄, ~2.0 eq.) portion-wise, maintaining the temperature. Stir vigorously until a brown precipitate of MnO₂ forms and the purple color disappears.

-

Workup: Quench the reaction with a saturated solution of sodium sulfite (Na₂SO₃) until the mixture becomes colorless. Acidify with 2N HCl to a pH of ~2-3, which will precipitate the carboxylic acid product.

-

Isolation: Collect the solid by filtration, wash with cold water, and dry under vacuum to obtain 4-Methoxy-1H-indazole-3-carboxylic acid.[9]

Step B: Amide Coupling

-

Activation: Dissolve the carboxylic acid from Step A (1.0 eq.), the desired amine (1.1 eq.), and a coupling agent such as HATU (1.2 eq.) in DMF.

-

Coupling: Add a non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA, 2.5 eq.), to the mixture.

-

Reaction: Stir the reaction at room temperature for 4-12 hours. Monitor by LC-MS.

-

Workup & Purification: Dilute the reaction mixture with water to precipitate the crude product or extract with ethyl acetate. Purify the crude material using column chromatography to obtain the final 1H-indazole-3-carboxamide.

Biological Evaluation: Assessing Kinase Inhibitory Activity

Once novel derivatives are synthesized, their biological activity must be quantified. A standard cascade involves an initial in vitro biochemical assay against the target kinase, followed by cell-based assays to assess cellular potency and cytotoxicity.

Caption: A typical workflow for biological testing of new compounds.

Protocol 4: In Vitro Biochemical Kinase Assay (ADP-Glo™ Principle)

This luminescent assay quantifies the amount of ADP produced during a kinase reaction, which is directly proportional to kinase activity. Inhibition is measured as a decrease in signal. The use of an ADP-Glo™ assay for indazole-based PKMYT1 kinase inhibitors has been reported.[10]

-

Kinase Reaction: In a 384-well plate, combine the purified target kinase, the appropriate substrate (e.g., a generic peptide or protein like GSK-β[11]), and ATP in a kinase buffer solution.

-

Compound Addition: Add the synthesized indazole derivatives at various concentrations (typically a 10-point serial dilution starting from 10 µM). Include a positive control (e.g., Staurosporine) and a negative control (DMSO vehicle).

-

Incubation: Incubate the plate at 30°C for 1 hour to allow the kinase reaction to proceed.

-

ADP-Glo™ Reagent I: Add the ADP-Glo™ Reagent I, which stops the kinase reaction and depletes the remaining unconsumed ATP. Incubate for 40 minutes at room temperature.

-

Kinase Detection Reagent: Add the Kinase Detection Reagent (ADP-Glo™ Reagent II), which converts the generated ADP back to ATP. This newly synthesized ATP is then used in a luciferase/luciferin reaction to produce light. Incubate for 30 minutes at room temperature.

-

Data Acquisition: Measure the luminescence signal using a plate reader.

-

Analysis: Convert the raw luminescence data to percent inhibition relative to the DMSO control. Plot the percent inhibition against the compound concentration and fit the data to a four-parameter dose-response curve to determine the IC₅₀ value.

Protocol 5: Cell Viability Assay (MTT Assay Principle)

This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability and proliferation. It is used to determine the cytotoxic or cytostatic effects of the synthesized compounds on cancer cell lines.[12]

-

Cell Seeding: Seed cancer cells (e.g., MCF-7 breast cancer cells[12][13]) into a 96-well flat-bottom plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight in a CO₂ incubator at 37°C.

-

Compound Treatment: The next day, treat the cells with serial dilutions of the indazole compounds for 48-72 hours.

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours. Viable cells with active mitochondrial reductases will convert the yellow MTT to a purple formazan precipitate.

-

Solubilization: Carefully remove the media and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance of the solubilized formazan at ~570 nm using a microplate reader.

-

Analysis: Calculate the percentage of cell viability compared to the vehicle-treated control cells. Plot this against compound concentration to determine the GI₅₀ (concentration for 50% growth inhibition).

Illustrative Data

The following table presents hypothetical data for a series of compounds derived from this compound, demonstrating how SAR could be developed.

| Compound ID | R Group at C-3 (via Reductive Amination) | Target Kinase IC₅₀ (nM) | MCF-7 Cell GI₅₀ (µM) |

| C01 | -CH₂-N(CH₃)₂ | 850 | >10 |

| C02 | -CH₂-(4-fluorobenzyl)amine | 120 | 2.5 |

| C03 | -CH₂-(piperidine-4-yl)amine | 35 | 0.98 |

| C04 | -CH₂-(morpholine) | 250 | 5.4 |

Interpretation: The hypothetical data suggests that incorporating a basic nitrogen, particularly within a piperidine ring (C03), is beneficial for both biochemical potency and cellular activity. This provides a clear direction for further optimization.

Conclusion and Future Outlook

This compound is a high-value starting material for medicinal chemistry campaigns, particularly in the pursuit of novel kinase inhibitors. Its straightforward synthesis and the versatile reactivity of the C-3 aldehyde enable the rapid generation of diverse chemical matter. The protocols outlined in this guide provide a robust framework for synthesizing, derivatizing, and evaluating new chemical entities based on this powerful scaffold. Future efforts will likely expand its use in developing inhibitors for other enzyme classes and in creating advanced chemical biology tools, such as fluorescent probes for target engagement studies.[14]

References

- 1. researchgate.net [researchgate.net]

- 2. An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 3. An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles - PMC [pmc.ncbi.nlm.nih.gov]

- 4. An optimized procedure for direct access to 1 H -indazole-3-carboxaldehyde derivatives by nitrosation of indoles - RSC Advances (RSC Publishing) DOI:10.1039/C8RA01546E [pubs.rsc.org]

- 5. cas 898747-12-1|| where to buy this compound [chemenu.com]

- 6. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 7. chemscene.com [chemscene.com]

- 8. researchgate.net [researchgate.net]

- 9. 4-Methoxy-1H-Indazole-3-Carboxylic Acid | CymitQuimica [cymitquimica.com]

- 10. Novel Indazole Compounds as PKMYT1 Kinase Inhibitors for Treating Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 11. ias.ac.in [ias.ac.in]

- 12. Synthesis, biological evaluation and in silico investigations of benzotriazole derivatives as potential inhibitors of NIMA related kinase - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 14. chemimpex.com [chemimpex.com]

Application Note: A Robust Protocol for the Reductive Amination of 4-Methoxy-1H-indazole-3-carbaldehyde

Introduction: The Significance of Indazole Scaffolds and Reductive Amination

The 1H-indazole core is a privileged scaffold in modern medicinal chemistry, forming the structural basis for numerous therapeutic agents, particularly kinase inhibitors used in oncology.[1][2][3] The functionalization of this heterocycle is critical for developing new chemical entities with improved potency, selectivity, and pharmacokinetic profiles. The 3-carbaldehyde position of the indazole ring serves as a versatile synthetic handle for introducing molecular diversity.